molecular formula C11H14ClNO2 B3428078 Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate CAS No. 6436-92-6

Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate

Cat. No.: B3428078
CAS No.: 6436-92-6
M. Wt: 227.69 g/mol
InChI Key: LDTGTJKHPGIRGV-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate is a chemical compound with the molecular formula C11H14ClNO2 . It is also known as Ethyl (4-chlorophenyl)glycinate .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 227.69 .

Scientific Research Applications

Chlorphenesin has a wide range of applications in scientific research. It is used as a pharmacological tool to study the function of various ion channels, such as the GABA receptor and the NMDA receptor. Chlorphenesin is also used as a biochemical tool to study the metabolism of various drugs and toxins. Additionally, Chlorphenesin is used in physiology research to study the effects of various drugs on muscle contraction and relaxation.

Mechanism of Action

Chlorphenesin acts as a muscle relaxant by blocking the release of acetylcholine at the neuromuscular junction. It does this by inhibiting the function of the voltage-gated calcium channels in the presynaptic membrane. This results in a decrease in the amount of calcium ions that enter the presynaptic terminal, which in turn reduces the amount of acetylcholine released into the synaptic cleft. The net effect is a decrease in muscle contraction.
Biochemical and Physiological Effects:
Chlorphenesin has several biochemical and physiological effects. It is a potent muscle relaxant that can be used to treat muscle spasms and stiffness. Chlorphenesin also has sedative properties and can cause drowsiness, which makes it useful as a sleep aid. Additionally, Chlorphenesin has anticonvulsant properties and can be used to treat seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of Chlorphenesin is its potency as a muscle relaxant. This makes it useful in experiments that require the manipulation of muscle contraction, such as studies of muscle physiology and pharmacology. Additionally, Chlorphenesin is relatively easy to synthesize and purify, which makes it readily available for use in experiments.
One of the main limitations of Chlorphenesin is its sedative properties. This can make it difficult to use in experiments that require animals to be awake and alert. Additionally, Chlorphenesin has a relatively short half-life, which means that its effects wear off quickly. This can make it difficult to use in experiments that require long-term muscle relaxation.

Future Directions

There are several future directions for research on Chlorphenesin. One area of research is the development of new analogs of Chlorphenesin that have improved pharmacological properties. Another area of research is the study of the effects of Chlorphenesin on other ion channels and neurotransmitter systems. Additionally, Chlorphenesin could be used in combination with other drugs to treat various medical conditions, such as muscle spasms, seizures, and sleep disorders.
Conclusion:
Chlorphenesin is a potent muscle relaxant that has a wide range of applications in scientific research. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. Chlorphenesin has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, Chlorphenesin is an important tool for studying muscle physiology, pharmacology, and biochemistry.

Safety and Hazards

Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate should be handled with care. It is recommended to avoid contact with skin and eyes, and avoid inhalation of its vapor .

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-13-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGTJKHPGIRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254217
Record name N-[(4-Chlorophenyl)methyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6436-92-6
Record name N-[(4-Chlorophenyl)methyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6436-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Chlorophenyl)methyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of glycine ethyl ester hydrochloride (1.2 eq.) in DCE was added TEA (2 eq.) The reaction was stirred for 10 min at 20° C. then 4-chlorobenzaldehyde (1 eq.), acetic acid (4 eq.) and sodium triacetoxyborohydride (2 eq.) were added. The reaction was stirred for 15 h at 20° C. The crude was partitioned between DCM and a saturated aqueous solution of NaHCO3. The aqueous layer was then extracted twice with DCM. The organic layers were combined, washed with brine, dried on MgSO4, filtered and concentrated under reduced pressure to afford (4-chloro-benzylamino)-acetic acid ethyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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